molecular formula C13H16 B14448506 (5-Methylhexa-1,5-dien-1-YL)benzene CAS No. 76524-55-5

(5-Methylhexa-1,5-dien-1-YL)benzene

Cat. No.: B14448506
CAS No.: 76524-55-5
M. Wt: 172.27 g/mol
InChI Key: QARZTILPZCSRCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-Methylhexa-1,5-dien-1-YL)benzene, with the molecular formula C13H16 and a molecular weight of 172.27 g/mol, is a specialty organic compound of interest in advanced synthetic chemistry . This 1,5-diene derivative serves as a valuable building block in the development of complex molecular architectures through transition metal-catalyzed cross-coupling reactions . Its structure, featuring a benzene ring and a diene system with a methyl substituent, makes it a versatile precursor for constructing 1,4-diene linkages, which are common motifs in natural products and functional materials . The compound's utility is demonstrated in palladium-catalyzed cross-couplings, where it can participate in dehydrative reactions with olefins to form 1,4-diene products without the need for stoichiometric additives, enabling cleaner and more efficient synthetic pathways . Furthermore, analogous 1,5-diene structures are synthesized via nickel-catalyzed methods using allyl boron esters, highlighting the relevance of this compound class in modern catalytic approaches . This compound is provided For Research Use Only. It is strictly for laboratory applications and is not intended for diagnostic, therapeutic, or any personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

76524-55-5

Molecular Formula

C13H16

Molecular Weight

172.27 g/mol

IUPAC Name

5-methylhexa-1,5-dienylbenzene

InChI

InChI=1S/C13H16/c1-12(2)8-6-7-11-13-9-4-3-5-10-13/h3-5,7,9-11H,1,6,8H2,2H3

InChI Key

QARZTILPZCSRCP-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CCC=CC1=CC=CC=C1

Origin of Product

United States

Mechanistic Investigations and Computational Analysis of Reactions Involving 5 Methylhexa 1,5 Dien 1 Yl Benzene and Aryl Dienes

Elucidation of Reaction Pathways and Intermediates

The reaction pathways of aryl-dienes, such as (5-Methylhexa-1,5-dien-1-YL)benzene, are often complex, involving various transient species. Research has identified several key intermediates that dictate the course and outcome of these transformations.

In cobalt-catalyzed reactions, the formation of cobalt(III)–carbene radical intermediates has been confirmed through trapping experiments with TEMPO and EPR spectroscopic spin-trapping experiments using phenyl N-tert-butylnitrone (PBN). rsc.org These radical species can lead to the formation of ortho-quinodimethane (o-QDM) intermediates. rsc.org The subsequent reactivity of the o-QDM species determines the final product, which can either undergo a 6π-cyclisation to form 1,2-dihydronaphthalenes or a nih.govmasterorganicchemistry.com-hydride shift to yield E-aryl-dienes. rsc.org The specific pathway taken is highly influenced by the substituents on the diene. rsc.org

In palladium-catalyzed reactions, a common pathway involves the generation of a π-allyl complex. nih.gov For instance, in the three-component carboamination of aryl butadienes, an alkenyl–palladium species undergoes migratory insertion to the diene, forming a π-allyl complex. The subsequent nucleophilic attack by an amine at either the C1 or C3 position of this intermediate determines the regioselectivity of the product. nih.gov Similarly, cobalt-mediated isomerization of (E/Z)-mixtures of 1,3-dienes is proposed to proceed through an intramolecular hydride addition via an [η4-(diene)(LCo–H)]+ complex, leading to a Co(allyl) intermediate which then undergoes π–σ–π isomerization. acs.orgacs.org

The nature of the intermediates can also be influenced by the reaction conditions. For example, in the reaction of 5-methylhexa-1,3-diene with HBr in the absence of peroxides, a carbocation intermediate is formed following Markovnikov addition. stackexchange.com Resonance stabilization of this carbocation plays a crucial role in determining the final product structure. stackexchange.com

Computational Chemistry Applications in Reaction Mechanism Studies

Computational chemistry has become an indispensable tool for unraveling the intricate details of reaction mechanisms involving aryl-dienes.

Density Functional Theory (DFT) has been extensively used to model the energetic landscapes of diene reactions. By calculating the energies of reactants, intermediates, transition states, and products, researchers can map out the most plausible reaction pathways. A transition state is a first-order saddle point on the potential energy surface, having one negative eigenvalue in its Hessian matrix. github.io Identifying these transition states is key to understanding reaction mechanisms. github.io

DFT calculations have been successfully applied to benchmark the energy barriers of Diels-Alder reactions, with functionals like ωB97XD, LC-ωPBE, CAM-B3LYP, M11, and MN12SX providing accurate results with a manageable computational cost. nih.gov For instance, in a study on copper-catalyzed carboarylation–ring closure reactions, DFT calculations were used to compare the free energy profiles of different mechanistic routes, revealing that the reaction likely proceeds through an aryl transfer followed by a ring-closing sequence. beilstein-journals.org The rate-determining step in one of the proposed pathways was found to have an activation free energy of 22.6 kcal/mol. beilstein-journals.org

Reaction TypeComputational MethodKey Energetic FindingReference
Diels-AlderDFT (ωB97XD, LC-ωPBE, etc.)Accurate prediction of activation energy barriers. nih.gov
Copper-Catalyzed Arylation-CyclizationDFTAryl transfer-ring closing sequence is energetically favored. beilstein-journals.org
[8+2] CycloadditionDFTStepwise mechanism with a diradical intermediate is preferred for dienylfurans. pku.edu.cn

The regioselectivity and stereoselectivity of reactions involving unsymmetrical aryl-dienes are critical for their synthetic utility. Computational methods provide deep insights into the origins of this selectivity. Factors influencing the outcome include the nature and position of substituents on the diene and dienophile, as well as reaction conditions like temperature and catalysts. beilstein-journals.orgnih.gov

In Diels-Alder reactions, regioselectivity can often be predicted by analyzing the frontier molecular orbitals (FMOs) of the reactants. chemtube3d.comnih.gov The reaction is favored in the orientation where the highest occupied molecular orbital (HOMO) of the diene and the lowest unoccupied molecular orbital (LUMO) of the dienophile have the largest coefficients for the interacting atoms. chemtube3d.com For example, in the reaction of 2-methoxybuta-1,3-diene with acrylonitrile, the largest coefficient of the HOMO is on the carbon atom where electrophilic attack would lead to a stabilized carbocation. chemtube3d.com

Ligand control is another powerful strategy to influence regioselectivity. In palladium-catalyzed heteroannulation of o-bromoanilines with branched 1,3-dienes, the use of specific phosphine (B1218219) ligands like PAd2nBu (CataCXium A) can lead to high regioselectivity for the formation of 3-substituted indolines. nih.gov DFT calculations have shown that weak noncovalent interactions between the ligand surface and the substrates play a crucial role in determining the reaction outcome. nih.gov In some palladium-catalyzed three-component reactions, the regioselectivity is substrate-controlled, with the nucleophile attacking the least sterically hindered carbon of the intermediate π-allyl complex. nih.gov

The stereoselectivity of Diels-Alder reactions, particularly the preference for the endo product (the Alder endo rule), is often explained by secondary orbital interactions between the dienophile's substituent and the diene's π-system in the transition state. wikipedia.org

Reaction SystemControlling FactorMethod of AnalysisKey FindingReference
Diels-AlderSubstituent EffectsFMO AnalysisRegioselectivity is governed by the overlap of the largest HOMO/LUMO coefficients. chemtube3d.comnih.gov
Pd-catalyzed HeteroannulationLigand ControlDFT CalculationsNoncovalent ligand-substrate interactions dictate regioselectivity. nih.gov
Pd-catalyzed CarboaminationSubstrate StericsExperimentalNucleophilic attack occurs at the least hindered position of the π-allyl intermediate. nih.gov
Diels-AlderSecondary Orbital InteractionsWoodward-Hoffmann RulesThe endo product is favored due to stabilizing secondary orbital overlap. wikipedia.org

In transition metal-catalyzed reactions of aryl-dienes, the ligands coordinated to the metal center play a pivotal role in modulating reactivity and selectivity. The interplay between the ligand, the substrate, and the metal catalyst is a key area of mechanistic investigation.

The design of a catalytic system must consider the specific properties of the substrate. acs.org The ligand's electronic and steric properties can influence every step of the catalytic cycle. For instance, in palladium-catalyzed cross-coupling reactions, bulky, electron-rich phosphine ligands can enhance the rate of oxidative addition of less reactive substrates like aryl chlorides by increasing the nucleophilicity of the Pd(0) center. acs.org

In the context of diene functionalization, ligands can steer the reaction towards a specific regioisomeric product. As mentioned, DFT studies have highlighted the importance of subtle, noncovalent interactions between the ligand and the reacting substrates in controlling the regiochemical outcome of palladium-catalyzed heteroannulations. nih.gov In palladium-catalyzed cyclizations of alkyne-tethered cyclohexadienones, both the ligand structure and the substrate structure have a remarkable influence on the enantioselectivity of the reaction. nih.gov

The choice of ligand can also determine the type of reaction that occurs. For example, in cobalt-catalyzed reactions of 1,3-dienes, the use of a bis-phosphine ligand can lead to a 1,5-hydrogen migration, whereas a different cobalt-ligand system under different conditions can promote Z-isomerization. acs.org

The Friedel-Crafts alkylation of arenes is a fundamental C-C bond-forming reaction that can be adapted for the allylation of aromatic rings using suitable electrophiles. nih.govrsc.org Computational studies have been employed to understand the mechanisms of these reactions.

The traditional Friedel-Crafts mechanism involves the formation of a carbocation intermediate, typically promoted by a strong Lewis or Brønsted acid. nih.gov Recent developments have explored electrochemical methods to generate these carbocationic intermediates under milder, catalyst-free conditions. nih.gov DFT calculations, using functionals like M06-2X, have been used to investigate the transition states in these electrochemical Friedel-Crafts alkylations, providing insights into the reaction feasibility and pathways. nih.gov

The scope of Friedel-Crafts alkylations has been expanded to include a wider range of proelectrophiles, such as benzylic alcohols, aryl aldehydes, and even aryl carboxylic acids, through the use of specific reagents like borane-ammonia and TiCl4. rsc.org Computational studies can help elucidate the mechanisms by which these less conventional starting materials are converted into the active electrophilic species.

Kinetic and Thermodynamic Considerations in Diene Transformations

The reaction of conjugated dienes can often lead to a mixture of products, the ratio of which is determined by whether the reaction is under kinetic or thermodynamic control. libretexts.orglibretexts.org

Kinetic Control : At lower temperatures, the reaction is essentially irreversible, and the major product is the one that is formed fastest. masterorganicchemistry.comlibretexts.org This product, known as the kinetic product, is formed via the transition state with the lower activation energy. masterorganicchemistry.com

Thermodynamic Control : At higher temperatures, the reaction becomes reversible, allowing the initially formed products to equilibrate. masterorganicchemistry.comlibretexts.org Under these conditions, the major product is the most thermodynamically stable one, regardless of how fast it is formed. masterorganicchemistry.com This is the thermodynamic product.

In the electrophilic addition of an acid like HBr to a conjugated diene, two main products can be formed: the 1,2-adduct and the 1,4-adduct. The 1,2-adduct is often the kinetic product because it is formed from a more stable carbocation intermediate (proximity effect), while the 1,4-adduct is typically the more stable thermodynamic product due to a more substituted (and thus more stable) double bond in the final structure. masterorganicchemistry.comlibretexts.org

It is important to note that not all reactions have different kinetic and thermodynamic products. In some cases, the most stable product is also the one that is formed the fastest. libretexts.org

The reversibility of certain diene reactions, such as the hetero-Diels-Alder reaction, plays a significant role in the observed regio- and stereocontrol, necessitating a careful examination of kinetic versus thermodynamic effects. nih.gov DFT calculations can be instrumental in predicting the relative stabilities of products and the activation barriers for their formation, thereby clarifying whether a reaction is likely to be under kinetic or thermodynamic control under a given set of conditions. nih.gov

Control TypeReaction ConditionsMajor ProductDetermining Factor
KineticLow TemperatureProduct formed fastestLower activation energy
ThermodynamicHigh TemperatureMost stable productLower product energy

Advanced Applications and Functionalization of 5 Methylhexa 1,5 Dien 1 Yl Benzene Derivatives

Utilization as Versatile Building Blocks in Synthetic Organic Chemistry

The diene functionality within (5-Methylhexa-1,5-dien-1-YL)benzene derivatives serves as a versatile handle for a multitude of synthetic transformations, rendering them powerful building blocks for the construction of complex molecular architectures. The presence of conjugated double bonds allows for participation in a variety of pericyclic reactions, most notably Diels-Alder reactions, providing a straightforward entry to six-membered ring systems with controlled stereochemistry.

The strategic placement of the phenyl group and the methyl substituent on the diene backbone influences the regioselectivity and stereoselectivity of these cycloaddition reactions. Furthermore, the diene system is amenable to a range of other transformations, including selective hydrogenations, oxidations, and metal-catalyzed cross-coupling reactions. These reactions enable the introduction of diverse functional groups and the elaboration of the carbon skeleton, highlighting the synthetic utility of this class of compounds.

Recent advancements in synthetic methodology have further expanded the toolkit for manipulating diene structures. For instance, the development of multicomponent reactions involving borylated dendralenes allows for the stereoselective synthesis of highly substituted 1,3-dienes. nih.gov This approach offers a modular strategy to introduce multiple functionalities in a single step, underscoring the potential for creating a diverse library of complex molecules from simple diene precursors. nih.gov Similarly, palladium-catalyzed cascade reactions of aryl phenol-tethered alkynes have been shown to produce skipped dienes, demonstrating the intricate molecular architectures that can be accessed from related unsaturated systems. acs.org

A mild, metal-free 1,2-dioxygenation of 1,3-dienes using TEMPO and carboxylic acids has been reported, showcasing complete site- and regioselectivity in the oxygen addition. acs.org This method is compatible with a variety of 1,3-dienes, including those with aryl substituents, and the resulting products can be further derivatized, highlighting the synthetic versatility of the diene core. acs.org

Chiral Aryl-Diene Derivatives in Asymmetric Synthesis

The development of chiral ligands and catalysts is a cornerstone of modern asymmetric synthesis, enabling the production of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical and agrochemical industries. Chiral derivatives of this compound hold significant promise in this domain, with the potential to act as key ligands in a variety of metal-catalyzed asymmetric transformations.

The synthesis of chiral molecules often relies on the use of chiral catalysts to control the stereochemical outcome of a reaction. An example of asymmetric synthesis involving a related structure is the synthesis of (R)-2-isopropyl-5-methylhex-5-enal, which has been achieved with high enantiomeric excess (98% ee). researchgate.net The subsequent Type II carbonyl ene cyclization of this aldehyde, mediated by various Lewis acids, leads to the formation of 5-methylidenecyclohexanols with controlled diastereoselectivity, demonstrating the utility of chiral dienyl aldehydes in constructing stereochemically rich cyclic systems. researchgate.net

Furthermore, the palladium-catalyzed asymmetric aminomethylative sulfonylation of dienes has been shown to produce a variety of chiral 1,3-amino sulfones with high stereoselectivity. acs.org This transformation demonstrates the potential for functionalizing dienes in an enantioselective manner, opening up possibilities for the synthesis of chiral building blocks from achiral diene precursors. acs.org The broad substrate scope, including aromatic dienes, suggests that derivatives of this compound could be suitable substrates for such transformations. acs.org

The following table summarizes the key aspects of these asymmetric transformations:

Reaction TypeChiral Precursor/CatalystProductEnantiomeric Excess (ee)Reference
Asymmetric Synthesis & Ene Cyclization(R)-2-isopropyl-5-methylhex-5-enal(R,R)- or (R,S)-5-methylidenecyclohexanols98% ee for aldehyde researchgate.net
Asymmetric Aminomethylative SulfonylationPalladium-chiral ligand complexChiral 1,3-amino sulfonesup to 99% ee acs.org

Development of Electronic and Photonic Materials from Aryl-Dienes

Aryl-diene and related conjugated systems are of growing interest in the field of materials science due to their unique electronic and photophysical properties. The extended π-conjugation in these molecules can lead to desirable characteristics for applications in organic electronics, such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and sensors.

The electronic properties of these materials can be finely tuned by modifying the substitution pattern on the aryl ring and the diene backbone. For instance, the introduction of electron-donating or electron-withdrawing groups can alter the HOMO and LUMO energy levels, thereby influencing the charge transport and photoluminescent behavior of the material.

Research on di(arylethynyl)tetracenes has shown that varying the aryl group directly conjugated to the ethynyl (B1212043) moiety can significantly impact the electronic structure, optical properties, and reactivity. rsc.org The fluorescence spectra of these compounds span a wide range, and their reactivity with singlet oxygen correlates with the HOMO energy level. rsc.org These findings suggest that the electronic effects of aryl groups can be harnessed to rationally design functional organic materials. rsc.org

The following table highlights the impact of different aryl substituents on the electronic properties of di(arylethynyl)tetracenes, providing a model for how the properties of this compound derivatives could be tuned:

Aryl SubstituentHOMO Energy (V)Relative Reaction Rate with Singlet OxygenReference
Pyrazine-5.4Slowest rsc.org
Dimethylaniline-4.9Fastest (10x faster than pyrazine) rsc.org

These principles can be applied to the design of novel materials based on the this compound framework for various electronic and photonic applications.

Strategic Precursors in Natural Product Synthesis

The structural complexity and biological activity of many natural products present significant challenges to synthetic chemists. Aryl-diene derivatives, including those related to this compound, can serve as valuable precursors in the total synthesis of such complex molecules. The inherent functionality of the diene allows for the construction of key carbocyclic and heterocyclic frameworks found in a wide array of natural products.

The Diels-Alder reaction, a powerful tool in organic synthesis, can be employed to form cyclohexene (B86901) rings, which are common motifs in many terpenes and alkaloids. The stereochemical control afforded by this reaction is particularly advantageous in the context of natural product synthesis, where precise control over stereocenters is often required.

For example, the synthesis of epoxy derivatives of 5-methylhexahydroisoindole-1,3-diones commences with a Diels-Alder reaction between isoprene (B109036) and maleic anhydride. mdpi.com This initial step constructs the core cyclic structure, which is then further functionalized. This strategy highlights how a simple diene can be used to build up molecular complexity in a stepwise fashion. Although not a direct use of the title compound, it demonstrates the synthetic utility of the core diene functionality. mdpi.com

Furthermore, the development of bio-based building blocks from renewable resources is a growing area of research. For instance, 5-hydroxymethylfurfural (B1680220) (HMF), a platform chemical derived from biomass, can be converted into a variety of useful chemicals, including those that can serve as precursors for more complex targets. researchgate.netrsc.org While not directly related to this compound, this illustrates the broader concept of utilizing versatile building blocks in the synthesis of valuable molecules.

Aggregation-Induced Emission (AIE) Characteristics of Multi-Aryl Substituted Diene Structures

A significant challenge in the development of luminescent materials is the phenomenon of aggregation-caused quenching (ACQ), where the emission of light is diminished in the solid state or in concentrated solutions. The discovery of aggregation-induced emission (AIE) has provided a powerful solution to this problem. AIE-active molecules, known as AIEgens, are typically non-emissive in dilute solutions but become highly fluorescent upon aggregation. rsc.org This behavior is often attributed to the restriction of intramolecular rotations in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission. nih.gov

Multi-aryl substituted dienes, particularly those based on the tetraphenylethylene (B103901) (TPE) scaffold, are a prominent class of AIEgens. rsc.org The propeller-like shape of TPE allows for dynamic intramolecular rotations in solution, leading to non-emissive excited states. unipi.it In the aggregated state, these rotations are hindered, resulting in strong fluorescence. unipi.it

The principles of AIE can be extended to derivatives of this compound. The introduction of multiple aryl substituents onto the diene framework could induce AIE characteristics. Research on tetra-aryl substituted 1,3-butadiene (B125203) derivatives has demonstrated that these compounds can exhibit aggregation-enhanced emission (AEE). nih.gov

The photophysical properties of AIEgens can be tuned by altering the molecular structure. For example, the emission color of TPE-substituted pyrenes can be modified by introducing different substituents on the phenyl rings of the TPE unit. rsc.org This allows for the design of materials with specific emission profiles, including white-light emission from a single molecule. rsc.org

The following table provides examples of multi-aryl substituted systems and their AIE properties:

Compound ClassKey Structural FeatureAIE/AEE BehaviorPotential ApplicationReference
Tetraphenylethylene (TPE) DerivativesFour phenyl rings on an ethylene (B1197577) coreStrong AIESolid-state emitters, chemo/biosensors rsc.orgnih.gov
Tetra-aryl substituted 1,3-butadienesFour aryl groups on a butadiene coreAggregation Enhanced Emission (AEE)Mechanochromic fluorescent materials nih.gov
TPE-substituted PyrenesTPE units attached to a pyrene (B120774) coreTunable emission, white-light emissionOrganic electronics, optical materials rsc.org

These findings suggest that multi-aryl derivatives of this compound could be designed to exhibit AIE, opening up possibilities for their use in advanced materials for sensing, imaging, and light-emitting applications.

Future Research Directions and Unexplored Avenues for 5 Methylhexa 1,5 Dien 1 Yl Benzene

Development of Novel Catalytic Systems for Enhanced Chemo-, Regio-, and Stereoselectivity

The synthesis of (5-Methylhexa-1,5-dien-1-YL)benzene and related dienes offers a fertile ground for the development of advanced catalytic systems. The primary challenge lies in achieving precise control over the chemo-, regio-, and stereoselectivity of the reactions.

Future research will likely focus on the design and application of novel catalysts to address these challenges. For instance, the use of ruthenium hydride complexes has shown promise in the positional isomerization of 1,3-dienes, converting them into more substituted counterparts in a stereoconvergent manner. organic-chemistry.org This approach could be adapted to control the geometry of the double bonds in this compound. Similarly, cobalt-catalyzed isomerization of conjugated dienes offers an atom-economical method to obtain specific stereoisomers. organic-chemistry.org

The development of new chemo-, regio-, and stereoselective reactions is a continuing area of interest in organic synthesis. mdpi.com For example, the introduction of selenium dihalides has opened up new avenues for the synthesis of organoselenium compounds with high regio- and stereoselectivity. mdpi.com Exploring analogous transformations for the synthesis of complex dienes could lead to significant breakthroughs. Furthermore, the use of chiral ligands, such as camphor-based NHC ligands with a sulfur ligator atom in rhodium catalysis, has demonstrated high efficiency and enantioselectivity in asymmetric ring-opening reactions, a testament to the power of tailored catalysts. acs.org

Table 1: Promising Catalytic Systems for Diene Synthesis

Catalytic SystemPotential Application in this compound SynthesisKey Advantages
Ruthenium Hydride ComplexesControl of double bond position and geometry.Stereoconvergent isomerization. organic-chemistry.org
Cobalt-Amido-Diphosphine-OxazolineStereoselective synthesis of (E,E)-1,3-dienes.High stereoselectivity and functional group tolerance. organic-chemistry.org
Palladium Hydride ComplexesRedox-neutral rearrangement of allenes to 1,3-dienes.Mild reaction conditions.
Chiral Rh-NHC ComplexesAsymmetric synthesis of chiral diene precursors.High enantioselectivity and functional group tolerance. acs.org

Exploration of Bio-Inspired Synthetic Pathways

Nature provides a rich blueprint for the synthesis of complex molecules, and the field of bio-inspired synthesis seeks to emulate these elegant and efficient pathways. Terpenoids, a vast class of natural products, share structural similarities with this compound, making their biosynthesis a valuable source of inspiration.

Terpenoids are assembled from simple five-carbon building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), through the action of highly specific enzymes. hznu.edu.cn These enzymatic cascades orchestrate complex cyclizations and rearrangements with remarkable precision. nih.govnih.gov Researchers are exploring the use of synthetic biology to harness these natural pathways for the production of both natural and non-natural terpenes. hznu.edu.cnmdpi.com This involves engineering microorganisms with custom-designed metabolic pathways. frontiersin.org

A particularly exciting avenue is the development of "terpene mini-paths," which drastically shorten the natural biosynthetic routes to IPP and DMAPP, offering a more efficient in vitro enzymatic cascade. nih.gov Furthermore, radical-based bio-inspired synthesis offers a powerful alternative to traditional cationic cyclizations for the construction of terpene skeletons. nih.gov By studying and mimicking these natural strategies, researchers can develop novel, highly selective, and sustainable methods for the synthesis of dienes like this compound.

Advanced Spectroscopic Characterization for Mechanistic Insights

A deep understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new ones. Advanced spectroscopic techniques are indispensable tools for elucidating the intricate details of chemical transformations.

In the context of this compound synthesis, techniques like multinuclear NMR spectroscopy and high-resolution mass spectrometry are essential for the thorough characterization of intermediates and final products. acs.org Time-resolved spectroscopy can provide insights into the dynamics of catalytic processes, helping to identify transient species and map out reaction pathways. osti.gov

For example, in the study of Diels-Alder reactions, which are relevant to diene chemistry, X-ray crystallography has been instrumental in determining the structures of enzymes that catalyze these transformations, revealing how they stabilize the transition state. nih.gov Spectroscopic and electrochemical methods have also been employed to characterize novel metal complexes and understand their photophysical and electrochemical properties, which can be relevant for developing new catalytic cycles. osti.gov By applying a suite of advanced spectroscopic techniques, researchers can gain unprecedented mechanistic insights into the formation of this compound, paving the way for more rational and efficient synthetic designs.

Sustainable and Green Chemistry Approaches for Diene Synthesis

The principles of green chemistry, which aim to minimize the environmental impact of chemical processes, are increasingly guiding synthetic strategies. fq-unam.orgresearchgate.net The synthesis of this compound provides an excellent platform for implementing these principles.

A key focus of green chemistry is the use of renewable feedstocks and safer solvents. ijesrr.org For instance, solvents derived from biomass, such as dihydrolevoglucosenone and p-cymene, are being explored as alternatives to petroleum-based solvents in reactions like the Diels-Alder cycloaddition. mdpi.com The development of solvent-free reaction conditions is another important goal. ijesrr.org

Energy efficiency is also a critical aspect of green chemistry. researchgate.net The use of catalysis can lower the activation energy of reactions, allowing them to proceed under milder conditions and reducing energy consumption. researchgate.net Furthermore, designing reactions with high atom economy, where a maximum number of atoms from the starting materials are incorporated into the final product, minimizes waste generation. researchgate.net By embracing these green chemistry approaches, the synthesis of this compound can be made more sustainable and environmentally benign.

Table 2: Green Chemistry Principles and Their Application to Diene Synthesis

Green Chemistry PrincipleApplication in this compound Synthesis
Waste PreventionDesigning high-yield, high atom economy reactions. researchgate.net
Safer Solvents and AuxiliariesUtilizing renewable, non-toxic solvents or solvent-free conditions. ijesrr.orgmdpi.com
Design for Energy EfficiencyEmploying catalysts to enable reactions at lower temperatures and pressures. researchgate.net
Use of Renewable FeedstocksExploring bio-based starting materials. researchgate.net

Computational Predictions for Novel Reactivity and Molecular Design

Computational chemistry has emerged as a powerful tool for predicting the reactivity of molecules and guiding the design of new synthetic targets and catalysts. chemrxiv.org For a compound like this compound, computational methods can provide valuable insights into its structure, properties, and potential reactivity.

Density functional theory (DFT) calculations can be used to predict the outcomes of reactions, such as the Diels-Alder reaction, by calculating the activation energies of different pathways. nih.gov This can help in selecting the most promising reaction conditions and substrates. Computational models can also be developed to predict the properties of novel molecules, facilitating the in silico screening of candidates with desired characteristics. nih.gov

Molecular dynamics simulations can be used to study the interactions between a molecule and a catalyst or enzyme, providing a dynamic picture of the reaction process. nih.gov This can aid in the design of more efficient catalysts and in understanding the basis of stereoselectivity. mdpi.com By combining computational predictions with experimental work, researchers can accelerate the discovery of new reactions and the design of novel molecules based on the this compound scaffold.

Q & A

Q. How to optimize reaction conditions for scaling up synthesis without compromising yield?

  • Methodological Answer : Apply design of experiments (DoE) to evaluate temperature, catalyst loading, and solvent ratios. Use flow chemistry systems to enhance heat/mass transfer and minimize side reactions .

Q. What analytical approaches address data gaps in ecological impact assessments?

  • Methodological Answer : Perform OECD 301 biodegradability tests under aerobic conditions. Use QSAR models to estimate bioaccumulation potential (log Kow) and cross-reference with experimental soil mobility data .

Q. How to resolve challenges in stereochemical control during asymmetric synthesis?

  • Methodological Answer : Chiral HPLC (e.g., Chiralpak IA column) separates enantiomers. Screen chiral ligands (e.g., BINAP) in catalytic asymmetric reactions and analyze enantiomeric excess (ee) via polarimetry .

Q. What strategies mitigate degradation during long-term storage or in vivo studies?

  • Methodological Answer : Encapsulate the compound in cyclodextrins or liposomes to enhance stability. Monitor degradation kinetics via stability-indicating assays (e.g., UPLC-PDA) under simulated physiological conditions .

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